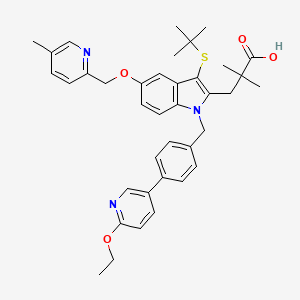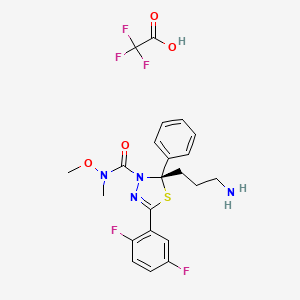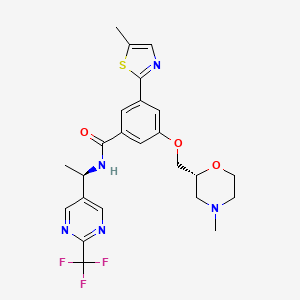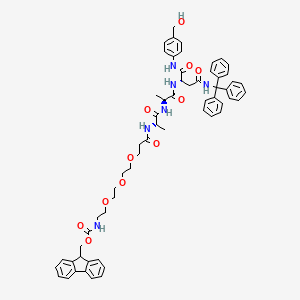
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
描述
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a synthetic compound used in various scientific research applications. It is composed of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) linker, and a peptide sequence consisting of alanine (Ala) and asparagine (Asn) with a trityl (Trt) protecting group. The compound also includes a para-aminobenzoic acid (PAB) moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB typically involves the following steps:
Fmoc Protection: The amino group of the first alanine residue is protected with the Fmoc group.
PEG Linker Attachment: The PEG3 linker is attached to the Fmoc-protected alanine.
Peptide Coupling: The second alanine and asparagine residues are sequentially coupled to the growing peptide chain using standard peptide coupling reagents such as HBTU or DIC.
Trityl Protection: The side chain of asparagine is protected with the Trt group to prevent unwanted reactions.
PAB Attachment: The PAB moiety is attached to the C-terminus of the peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification methods are often employed to ensure high yield and purity.
化学反应分析
Types of Reactions
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under basic and acidic conditions, respectively.
Substitution Reactions: The PAB moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for Trt removal.
Coupling: HBTU or DIC in the presence of a base such as DIPEA.
Major Products
Deprotected Peptide: Removal of protecting groups yields the free peptide.
Substituted Products: Nucleophilic substitution at the PAB moiety can yield various derivatives.
科学研究应用
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is used in:
Chemistry: As a building block in peptide synthesis.
Biology: In studies involving protein-protein interactions and enzyme-substrate specificity.
Medicine: As a component in drug delivery systems and diagnostic assays.
Industry: In the development of novel biomaterials and therapeutic agents.
作用机制
The mechanism of action of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB depends on its specific application. In drug delivery, the PEG linker enhances solubility and bioavailability, while the peptide sequence can target specific biological pathways. The PAB moiety may act as a linker or spacer in conjugation reactions.
相似化合物的比较
Similar Compounds
Fmoc-PEG3-Ala-Ala-Asn(Trt): Lacks the PAB moiety.
Fmoc-PEG3-Ala-Ala-Asn: Lacks both the Trt and PAB moieties.
Fmoc-PEG3-Ala-Ala: Lacks the Asn, Trt, and PAB moieties.
Uniqueness
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is unique due to its combination of a PEG linker, a protected peptide sequence, and a PAB moiety, making it versatile for various applications in research and industry.
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H66N6O11/c1-41(62-54(68)30-32-74-34-36-76-37-35-75-33-31-61-59(73)77-40-52-50-24-14-12-22-48(50)49-23-13-15-25-51(49)52)56(70)63-42(2)57(71)65-53(58(72)64-47-28-26-43(39-67)27-29-47)38-55(69)66-60(44-16-6-3-7-17-44,45-18-8-4-9-19-45)46-20-10-5-11-21-46/h3-29,41-42,52-53,67H,30-40H2,1-2H3,(H,61,73)(H,62,68)(H,63,70)(H,64,72)(H,65,71)(H,66,69)/t41-,42-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPBGTLVZPOASW-XKMSCPINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H66N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


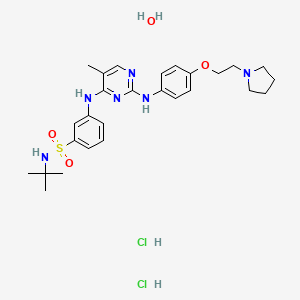
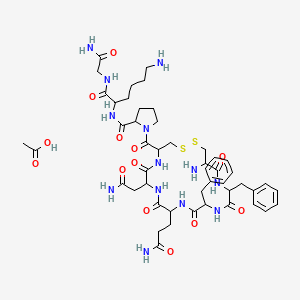
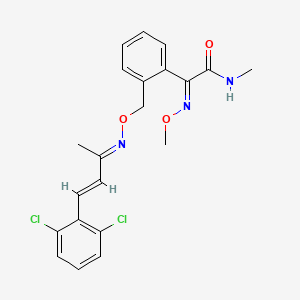

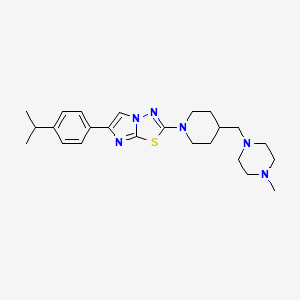

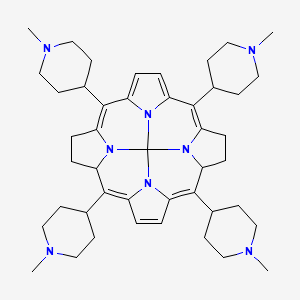
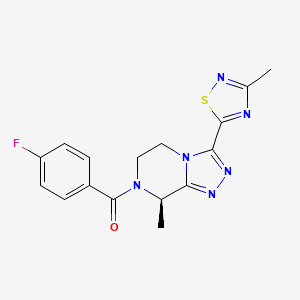

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)
![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)
